molecular formula C13H21N3O4 B2879217 ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate CAS No. 338396-56-8

ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate

Cat. No.: B2879217
CAS No.: 338396-56-8
M. Wt: 283.328
InChI Key: LHYJXAQGCSRBGA-LUAWRHEFSA-N
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Description

Properties

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[(E)-piperidin-1-yliminomethyl]but-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-3-20-13(19)15-12(18)11(10(2)17)9-14-16-7-5-4-6-8-16/h9,17H,3-8H2,1-2H3,(H,15,18,19)/b11-10-,14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPWUHBLGOUNOC-YYUCOLILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=N/N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate typically involves the reaction of ethyl carbamate with a piperidine derivative under specific conditions. The process may include steps such as:

    Formation of the intermediate: The initial step involves the reaction of ethyl carbamate with an appropriate aldehyde or ketone to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, leading to the formation of the piperidine ring.

    Final coupling: The final step involves coupling the piperidine intermediate with a butanoyl derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate involves its interaction with specific molecular targets. The piperidine ring and carbamate group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1775560-60-5
  • Molecular Formula : C₁₃H₂₁N₃O₄
  • Synonyms: AKOS005084772, AKOS030244538, 2F-921 .

Structural Features: This compound contains a Z-configured enone system (3-oxo-2-[(piperidin-1-yl)amino]methylidene butanoyl backbone) and an ethyl carbamate group.

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Comparisons

The following table highlights structural similarities and differences with related compounds:

Compound Name / CAS Molecular Formula Key Functional Groups Applications / Notes
Target Compound :
Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate
(1775560-60-5)
C₁₃H₂₁N₃O₄ - Ethyl carbamate
- Piperidinylamino-methylidene
- Enone system
Likely intermediate in pharmaceutical synthesis; structural features suggest potential enzyme inhibition .
VU0155056 (VU01)
(CAS: 857370P)
C₂₅H₂₆N₄O₂ - Naphthamide
- Benzimidazolone
- Piperidinyl
Phospholipase D (PLD) inhibitor; used in cancer and inflammation research.
FIPI
(N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)
C₂₃H₂₅FN₄O₂ - Indole carboxamide
- Benzimidazolone
- Piperidinyl
Potent PLD inhibitor with improved pharmacokinetics.
Compound 7064-41-7
([5-({5-cyano-2-[4-(ethoxycarbonyl)piperidin-1-yl]-4-methyl-6-oxo-1-propyl-1,6-dihydropyridin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid)
C₂₈H₃₄N₆O₆S₂ - Thiazolidinone
- Ethoxycarbonyl-piperidinyl
- Cyano group
Likely bioactive scaffold for antimicrobial or kinase inhibition.
HMB Ligand
(4-[(1E)-N-(2-{(E)-[(2-hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]-1,3-benzenediol)
C₁₈H₁₈N₂O₃ - Phenolic hydroxyls
- Methylideneamino
- Tetradentate ligand
Used in CdO nanoparticle synthesis; chelates metal ions.

Functional Group Analysis

  • Piperidinyl Groups: Present in all compounds except the HMB ligand. The target compound’s piperidinylamino-methylidene group may enhance binding to biological targets (e.g., enzymes) through hydrophobic interactions and hydrogen bonding .
  • Carbamate Esters: The ethyl carbamate in the target compound offers moderate hydrolytic stability compared to tert-butyl or benzyl carbamates (used in intermediates, as noted in ) . Simpler carbamates like ethyl carbamate (EC) are carcinogenic but structurally distinct due to the absence of the enone-piperidine system .
  • Methylideneamino Groups: Shared with the HMB ligand, this group enables chelation in metal-organic frameworks (MOFs) or nanoparticle synthesis. The target compound’s methylidene group may similarly coordinate metals, though this application is unexplored .

Research Findings and Gaps

  • Stability : Ethyl carbamates are more hydrolytically stable than methyl carbamates but less stable than aryl carbamates. This balance may make the target compound suitable for prodrug designs .
  • Biological Activity: While VU01 and FIPI are well-characterized inhibitors, the target compound’s activity remains unstudied.

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